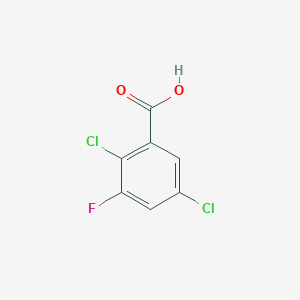

2,5-Dichloro-3-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNMBUXCNVMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307215 | |

| Record name | 2,5-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501008-42-0 | |

| Record name | 2,5-Dichloro-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Halogenated benzoic acid derivatives are cornerstone building blocks in modern synthetic chemistry, serving as versatile precursors for a wide range of high-value compounds in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of chlorine and fluorine atoms onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 2,5-Dichloro-3-fluorobenzoic acid, a specific trifunctionalized intermediate. We will delve into its chemical identity, structural characteristics, potential synthetic pathways, key applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any laboratory workflow. This compound is cataloged under a unique identifier to ensure unambiguous tracking and sourcing.

The compound's structure, featuring a carboxylic acid group with two chlorine atoms and one fluorine atom at specific positions on the benzene ring, dictates its reactivity and utility.

Caption: Chemical structure of this compound.

A summary of its key physical properties is provided in the table below. These values are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 501008-42-0 | [4][5][6] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [6] |

| Molecular Weight | 209.00 g/mol | [6] |

| Appearance | White to off-white powder/solid | [7] |

| Primary Use | R&D / Chemical Intermediate | [5] |

Synthesis Strategies and Molecular Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for analogous halogenated aromatic acids. The causality behind a potential synthetic route involves multi-step functional group transformations on a commercially available precursor.

A plausible synthetic pathway could involve a sequence of nitration, reduction, diazotisation, and chlorination reactions starting from a suitable difluorinated or dichlorinated precursor.[8] For example, the synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile illustrates a validated workflow that could be adapted.[8]

Caption: Generalized workflow for the synthesis and application of the target compound.

Experimental Protocol: General Oxidation of a Toluene Precursor

This protocol is adapted from the synthesis of 2,5-dichlorobenzoic acid from 2,5-dichlorotoluene and serves as a model for the synthesis of the title compound from a corresponding toluene precursor.[9] The principle relies on the strong oxidizing power of potassium permanganate to convert the methyl group to a carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material (e.g., 2,5-dichloro-3-fluorotoluene) in an appropriate solvent, such as an aqueous pyridine solution.[9]

-

Oxidation: While stirring, add the oxidant (e.g., potassium permanganate) to the solution. Heat the reaction mixture to a temperature between 50-80°C.[9]

-

Reaction Monitoring: Maintain the reaction temperature for 3 to 6 hours, monitoring the consumption of the starting material by a suitable technique (e.g., TLC or GC-MS).[9]

-

Work-up: Upon completion, recover the organic solvent. Add water to the residue and filter the mixture while it is still hot.

-

Acidification & Isolation: Adjust the pH of the filtrate to approximately 2 using hydrochloric acid. This will protonate the carboxylate, causing the desired benzoic acid derivative to precipitate.[9]

-

Purification: Cool the mixture to induce crystallization, and collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/water).[10]

Characterization

The identity and purity of the final product would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive information about the molecular structure, confirming the substitution pattern on the aromatic ring.[11]

-

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition of the compound.[8]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. The presence of multiple halogen substituents provides several benefits in drug design, including enhanced metabolic stability and improved binding affinity.[3][12]

-

Pharmaceutical Intermediates: This compound is a building block for synthesizing more complex active pharmaceutical ingredients (APIs).[13] Its structure is particularly relevant for developing fluoroquinolone antibiotics, anti-inflammatory agents, and anticancer drugs.[13][14] The carboxylic acid group serves as a handle for forming amide or ester linkages, while the halogenated ring constitutes the core scaffold of the target molecule.[2]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to create new herbicides and pesticides. The halogenation pattern is crucial for achieving the desired biological activity and stability in the final product.[13][14]

The strategic use of fluorinated benzoic acids allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles.[2]

Safety, Handling, and Reactivity

As a halogenated organic acid, this compound requires careful handling in a controlled laboratory environment. The following safety information is synthesized from data sheets of structurally similar compounds.

GHS Hazard Classification

-

Skin Irritation (Category 2): Causes skin irritation.[15]

-

Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[15]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][16]

Precautionary Measures & PPE

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE):

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store locked up.[17]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[7]

Conclusion

This compound (CAS 501008-42-0) is a valuable chemical intermediate with significant potential in the synthesis of advanced pharmaceuticals and agrochemicals. Its trifunctionalized aromatic structure offers a unique combination of reactivity and property-modulating effects. While detailed synthetic protocols require adaptation from related compounds, its utility as a building block is clear. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this compound in their research and development endeavors.

References

- This compound | 501008-42-0. ChemicalBook.

- This compound - Safety D

- SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich.

- SAFETY DATA SHEET - 2,4-Dichloro-5-fluorobenzoic acid. Fisher Scientific.

- SAFETY DATA SHEET - Benzoic acid, 2-fluoro-. Acros Organics.

- This compound;501008-42-0. ABI Chem.

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.

- 2,4-Dichloro-3-fluorobenzoic acid | 915145-05-0. Sigma-Aldrich.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie.

- This compound | 501008-42-0 - ChemicalBook (altern

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

- 2,5-Difluorobenzoic acid-d3-SDS. MedChemExpress.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem.

- Synthesis Methods of 2,5 - Dichlorobenzoic Acid. ChemicalBook.

- 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Precedence Research.

- 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238. PubChem.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- The Role of 3-Fluorobenzoic Acid in Modern Drug Discovery. LinkedIn.

- The Role of 3-Fluorobenzoic Acid in Modern Pharmaceutical Synthesis. LinkedIn.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 501008-42-0 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound;501008-42-0 [abichem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 14. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 15. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

A Spectroscopic Guide to 2,5-Dichloro-3-fluorobenzoic Acid: Elucidating Structure Through MS, IR, and NMR Analysis

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-3-fluorobenzoic acid, a valuable substituted aromatic compound in the fields of chemical synthesis and drug discovery. By delving into the principles and practical applications of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a halogenated derivative of benzoic acid. Its chemical structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts unique electronic and steric properties that are of interest in the design of bioactive molecules. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques provide the necessary tools for unambiguous confirmation of its molecular structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry is a common method for determining the molecular weight and gaining structural insights through fragmentation analysis.

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₇H₃Cl₂FO₂) is 208.0 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The mass spectrum is predicted to show a molecular ion peak [M]⁺• at m/z 208, with a characteristic isotopic pattern due to the two chlorine atoms. The relative intensities of the [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks are expected to be in a ratio of approximately 9:6:1.

Key predicted fragmentation pathways include the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 191, followed by the loss of carbon monoxide (CO) to yield a dichlorofluorophenyl cation at m/z 163. Further fragmentation may involve the loss of chlorine atoms.

Tabulated Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure | Interpretation |

| 208, 210, 212 | [C₇H₃³⁵Cl₂FO₂]⁺•, [C₇H₃³⁵Cl³⁷ClFO₂]⁺•, [C₇H₃³⁷Cl₂FO₂]⁺• | Molecular ion (M⁺•) with isotopic pattern |

| 191, 193, 195 | [C₇H₂³⁵Cl₂FO]⁺ | [M - OH]⁺ |

| 163, 165, 167 | [C₆H₂³⁵Cl₂F]⁺ | [M - OH - CO]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions for chlorine-containing compounds.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring. The presence of a broad O-H stretching band, a sharp C=O stretching band, and various C-H and C-C aromatic stretching and bending vibrations will be key features. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

Tabulated Predicted IR Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1720 | C=O stretch | Carboxylic acid |

| 1580-1610 | C=C stretch | Aromatic ring |

| 1400-1450 | C-O-H bend | Carboxylic acid |

| 1200-1300 | C-O stretch | Carboxylic acid |

| 1000-1100 | C-F stretch | Aryl-fluoride |

| 700-850 | C-Cl stretch | Aryl-chloride |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow

Caption: Workflow for acquiring and analyzing an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide information about the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively.

Predicted NMR Spectra of this compound

The NMR spectra of this compound will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the carboxylic acid group. The chemical shifts and coupling patterns will be key to assigning the signals to the specific nuclei in the molecule.

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons will exhibit coupling to each other and to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal for the fluorine atom, which will be coupled to the adjacent protons.

Tabulated Predicted NMR Data

¹H NMR (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

| ~7.6 | Doublet of doublets (dd) | ~9 (H-H), ~6 (H-F) | H-4 |

| ~7.9 | Doublet of doublets (dd) | ~9 (H-H), ~2 (H-F) | H-6 |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-3 |

| ~135 | C-5 |

| ~133 | C-1 |

| ~131 | C-6 |

| ~128 (d, ²JCF ≈ 20 Hz) | C-2 |

| ~120 (d, ²JCF ≈ 25 Hz) | C-4 |

¹⁹F NMR (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ~ -110 | Multiplet | F-3 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

-

Temperature: Room temperature.

-

-

Data Acquisition: Shim the magnetic field to achieve high homogeneity. Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Predicted Spin-Spin Coupling Network

Caption: Predicted proton-proton and proton-fluorine spin-spin couplings.

Summary and Structural Confirmation

The comprehensive analysis of the spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for the structural confirmation of this compound.

-

MS confirms the molecular weight and elemental composition (presence of two chlorine atoms).

-

IR spectroscopy identifies the key functional groups: a carboxylic acid and a substituted aromatic ring.

-

NMR spectroscopy provides the detailed connectivity of the atoms, confirming the substitution pattern on the benzene ring and the relative positions of the protons, carbons, and the fluorine atom.

The convergence of these independent spectroscopic methods offers an unambiguous and trustworthy elucidation of the molecular structure of this compound, which is essential for its application in scientific research and development.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic acid. PubChem. Retrieved from [Link]

Sources

A Methodological Guide to Determining the Organic Solvent Solubility of 2,5-Dichloro-3-fluorobenzoic Acid

<-3>

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide addresses the solubility of 2,5-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. Given the scarcity of publicly available empirical solubility data for this specific compound, this document provides a comprehensive framework for its systematic determination. We present a detailed methodology grounded in the principles of thermodynamic equilibrium solubility, outlining solvent selection strategies, a robust experimental protocol based on the shake-flask method, and modern analytical quantification techniques.[2] This whitepaper serves as an in-depth technical guide for researchers, enabling them to generate reliable and reproducible solubility data essential for process development and formulation science.

Introduction: The Critical Role of Solubility Data

This compound is a substituted aromatic carboxylic acid. Such molecules are common building blocks in medicinal chemistry. The arrangement of its functional groups—a carboxylic acid, two chlorine atoms, and a fluorine atom—dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid group, capable of hydrogen bonding, and the non-polar dichlorofluorophenyl ring results in complex solubility behavior that is highly dependent on the chosen solvent.[3]

Understanding solubility is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is crucial for achieving high yield and purity.[4]

-

Crystallization & Polymorphism: Solvent choice directly impacts crystallization kinetics, crystal habit, and the potential for forming different polymorphic forms, which can have different stabilities and dissolution rates.[5][6]

-

Formulation Development: For sparingly soluble drugs, solubility data in various excipients and solvent systems is the first step in designing effective drug delivery systems.[1]

-

Preclinical Studies: Solubility dictates the ability to prepare dosing solutions for toxicological and pharmacological assessments.

This guide provides the theoretical basis and a practical, field-proven protocol to empower researchers to determine the solubility of this compound and similar compounds with confidence.

Theoretical Framework: What Governs Solubility?

The dissolution of a solid solute, like this compound, into a solvent is a thermodynamic process.[7] It can be conceptualized as two main energy-dependent steps:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. A high melting point often indicates strong crystal lattice forces, which can limit solubility.[7]

-

Solvation Energy: Energy is released when the solute molecules interact with the solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) lead to higher solvation energy and promote solubility.[8]

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] For this compound, its acidic nature means that its solubility can be dramatically increased in basic organic solvents or aqueous solutions where it can deprotonate to form a much more polar salt.

Physicochemical Properties of this compound

While direct solubility data is sparse, other known physicochemical properties can help predict its behavior and inform experimental design.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₃Cl₂FO₂ | - |

| Molecular Weight | 209.00 g/mol [10] | Higher molecular weight can sometimes correlate with lower solubility. |

| Appearance | White to off-white crystalline solid | Indicates a defined crystal lattice that must be overcome for dissolution. |

| Melting Point | 144-146 °C | A moderate melting point suggests that the crystal lattice energy is significant but not as extreme as "brick dust" molecules (>200°C), which are notoriously insoluble.[7] |

| Structure | Dichlorinated and fluorinated benzoic acid | The halogen atoms increase lipophilicity, suggesting better solubility in non-polar organic solvents compared to water, while the carboxylic acid provides a site for polar and acid-base interactions. |

A Systematic Approach to Solubility Determination

The "gold standard" for solubility measurement is the determination of thermodynamic equilibrium solubility .[11] This represents the true saturation point of a solute in a solvent at a given temperature and pressure, where the solid and dissolved states are in equilibrium.[12] The most common and reliable method to determine this is the Saturation Shake-Flask Method .[2][13]

Strategic Solvent Selection

A panel of solvents should be chosen to cover a range of polarities and chemical functionalities to build a comprehensive solubility profile.

| Solvent Class | Examples | Rationale for Inclusion |

| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group.[6] |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Can engage in dipole-dipole interactions.[14] |

| Non-Polar | Toluene, Hexane, Dichloromethane | Interact primarily with the lipophilic aromatic ring.[15] |

| Basic | Pyridine, Triethylamine (in a co-solvent) | Expected to significantly increase solubility through acid-base interaction/salt formation. |

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured. It adheres to the principles of Good Laboratory Practice (GLP), which emphasize proper documentation, calibration, and standardized procedures to ensure data reliability and integrity.[16][17]

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis[1]

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. Record the exact amount, although it is not needed for the final calculation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[13] A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.[18]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][19] An HPLC method is generally preferred for its higher selectivity and sensitivity.[20]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The collected data should be summarized in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | <0.1 | <0.0005 |

| Toluene | Non-Polar | 5.2 | 0.025 |

| Dichloromethane | Non-Polar | 25.8 | 0.123 |

| Ethyl Acetate | Aprotic Polar | 85.1 | 0.407 |

| Acetone | Aprotic Polar | 150.3 | 0.719 |

| Acetonitrile | Aprotic Polar | 65.7 | 0.314 |

| Methanol | Protic Polar | 210.5 | 1.007 |

| Ethanol | Protic Polar | 188.9 | 0.904 |

(Note: The data in this table is illustrative and must be determined experimentally.)

Interpretation: The hypothetical data illustrates expected trends. Solubility is lowest in the non-polar alkane (hexane) and increases with solvent polarity. The highest solubility is predicted in polar protic solvents like methanol, which can act as both hydrogen bond donors and acceptors with the carboxylic acid moiety.

Conclusion

References

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. bspublications.net [bspublications.net]

- 9. chem.ws [chem.ws]

- 10. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 17. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 18. benchchem.com [benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of 2,5-Dichloro-3-fluorobenzoic acid

Abstract

2,5-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with a substitution pattern that suggests a potential for diverse biological activities. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological and biological profile. This guide synthesizes the existing knowledge on related halogenated benzoic acids to propose potential therapeutic and agrochemical applications for this compound. We will explore potential activities including antimicrobial, herbicidal, anticancer, and antidiabetic effects, supported by insights from structure-activity relationship (SAR) studies. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate these hypothesized activities, aiming to accelerate the exploration of this compound's full potential in drug discovery and development.

Introduction: The Chemical Landscape of this compound

This compound (CAS No: 501008-42-0) is a synthetic organic compound characterized by a benzoic acid core substituted with two chlorine atoms and one fluorine atom. The unique positioning of these halogens significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution. These characteristics are critical determinants of a molecule's interaction with biological targets.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[1] Similarly, the presence of chlorine atoms can contribute to the molecule's hydrophobic character and influence its ability to cross biological membranes. The combination of these halogens on the benzoic acid scaffold makes this compound a compelling candidate for biological screening.

Inferred Biological Activities from Structural Analogs

Based on the biological activities reported for structurally similar compounds, we can hypothesize several potential applications for this compound.

Antimicrobial and Fungicidal Potential

Halogenated aromatic compounds are known for their antimicrobial properties. For instance, the methyl ester of 2,5-dichlorobenzoic acid is utilized as a fungicide.[2] Derivatives of 2-chlorobenzoic acid have also been synthesized and evaluated for their antimicrobial activity, with some showing considerable potency against both Gram-positive and Gram-negative bacteria.[3]

Hypothesized Mechanism of Action: The antimicrobial activity of halogenated benzoic acids may stem from their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. The lipophilic nature of the dichlorinated ring could facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.

Herbicidal and Plant Growth Regulatory Activity

Derivatives of aminodichlorobenzoic acids have demonstrated phytotoxic effects, suggesting a potential for herbicidal applications.[4] Furthermore, 2,5-dichlorobenzoic acid methyl ester acts as a plant growth regulator, inducing callus formation.[2]

Hypothesized Mechanism of Action: The herbicidal activity could be due to the disruption of plant hormone signaling pathways or the inhibition of key enzymes involved in plant growth and development. The structural similarity to some natural plant hormones might allow it to act as an antagonist or an agonist with detrimental effects.

Anticancer Potential

Dichlorophenyl-substituted heterocyclic compounds have shown promising cytotoxic activity against various cancer cell lines.[5] While this compound is not a heterocycle, the dichlorofluorophenyl moiety is a key pharmacophore that could be explored for anticancer properties. The substitution pattern can influence the molecule's ability to interact with biological targets relevant to cancer, such as enzymes or receptors.

Hypothesized Mechanism of Action: Potential anticancer mechanisms could involve the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The specific halogen substitution pattern would be critical in determining its binding affinity and selectivity for cancer-related targets.

Antidiabetic Potential

Recent studies have shown that sulfonamide derivatives of 2,4-dichlorobenzoic acid can act as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[6] This suggests that this compound could serve as a scaffold for the development of novel antidiabetic agents.

Hypothesized Mechanism of Action: By inhibiting α-glucosidase and α-amylase, the compound could slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[6] The benzoic acid core with its specific halogenation pattern could be crucial for fitting into the active sites of these enzymes.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic screening approach is essential. The following are detailed protocols for key in vitro assays.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Culture Preparation: Grow microbial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for In Vitro Cytotoxicity Assay.

α-Glucosidase and α-Amylase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against α-glucosidase and α-amylase.

Methodology: Spectrophotometric Assay

-

Enzyme and Substrate: Use commercially available α-glucosidase (from Saccharomyces cerevisiae) and α-amylase (from porcine pancreas) and their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

-

Assay Buffer: Prepare appropriate buffer solutions (e.g., phosphate buffer for α-glucosidase, Tris-HCl buffer for α-amylase).

-

Reaction Mixture:

-

For α-glucosidase: Pre-incubate the enzyme with different concentrations of the compound. Initiate the reaction by adding the substrate. Stop the reaction with Na2CO3 and measure the absorbance of the released p-nitrophenol at 405 nm.

-

For α-amylase: Pre-incubate the enzyme with the compound. Add the starch solution and incubate. Add dinitrosalicylic acid color reagent, boil, and measure the absorbance at 540 nm to quantify the reducing sugars formed.

-

-

IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity. Acarbose can be used as a positive control.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated benzoic acids is highly dependent on the nature, number, and position of the halogen substituents.

-

Hydrophobicity: The toxicity of halogenated benzoic acids towards certain organisms has been shown to be directly related to their hydrophobicity. [7]The two chlorine atoms in this compound are expected to contribute significantly to its lipophilicity.

-

Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring. This can affect the molecule's ability to form hydrogen bonds and other interactions with biological targets.

-

Steric Factors: The substitution pattern creates a specific three-dimensional shape that will determine how well the molecule fits into the binding pockets of enzymes or receptors.

Data Summary of Related Compounds

| Compound/Derivative | Biological Activity | Potency (IC50/MIC) | Reference |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase Inhibition | ~3-fold more potent than acarbose | [6] |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase Inhibition | ~5-fold more potent than acarbose | [6] |

| 2-Chlorobenzoic acid derivative (compound 6) | Antibacterial (E. coli) | pMIC = 2.27 µM/ml | [3] |

| 2-amino-3,5-dichlorobenzoic acid N,N-di,sec.butylamide | Herbicidal (selective) | Active at 6 kg/ha | [4] |

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is currently lacking, a thorough analysis of its structural analogs strongly suggests its potential as a lead compound in several areas of research. The presence of both chlorine and fluorine atoms on the benzoic acid scaffold provides a unique combination of physicochemical properties that warrant further investigation.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a solid starting point for such investigations. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing its therapeutic or agrochemical potential. The synthesis of a library of analogs with variations in the substitution pattern will also be invaluable for establishing a clear structure-activity relationship and for the rational design of more potent and selective compounds.

References

-

Chen, C. Y., Chen, S. L., & Chen, C. F. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and environmental safety, 72(4), 1093–1099. [Link]

-

AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. [Link]

-

Barana, M., et al. (2023). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Molecules, 28(7), 3073. [Link]

-

Kagechika, H., et al. (2002). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & medicinal chemistry letters, 12(16), 2153–2156. [Link]

-

Ng, S. C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Mini reviews in medicinal chemistry, 15(14), 1192–1202. [Link]

-

Baruffini, A., Borgna, P., & Pagani, G. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287. [Link]

-

Masek, A., et al. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 35(1). [Link]

-

Kumar, A., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. European journal of medicinal chemistry, 46(9), 4483–4489. [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

-

Wang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]

-

Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(2), 186–195. [Link]

-

Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(2), 186–195. [Link]

-

Wang, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid

This technical guide provides a comprehensive literature review of 2,5-dichloro-3-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical characteristics, plausible synthetic pathways, spectroscopic analysis, potential applications, and safety considerations. Given the limited publicly available data on this specific isomer, this guide will leverage established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded overview.

Introduction: The Significance of Halogenated Benzoic Acids

Halogenated benzoic acids are a pivotal class of compounds in modern chemistry, serving as versatile building blocks in the synthesis of a wide array of functional molecules. The introduction of halogen atoms onto the benzene ring profoundly influences the physicochemical properties of the parent benzoic acid molecule. Factors such as acidity, lipophilicity, metabolic stability, and reactivity can be finely tuned by the type, number, and position of the halogen substituents.

The presence of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Chlorine atoms also contribute to the modulation of electronic and steric properties, often playing a crucial role in the biological activity of the final product. Consequently, polychlorinated and fluorinated benzoic acids are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound, with its unique substitution pattern, presents an interesting scaffold for further chemical exploration and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific isomer is not extensively documented, we can infer its properties based on its structure and comparison with related compounds.

| Property | Predicted/Inferred Value | Source/Basis for Prediction |

| Molecular Formula | C₇H₃Cl₂FO₂ | Based on chemical structure |

| Molecular Weight | 209.01 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Typical for similar halogenated benzoic acids |

| Melting Point | Likely in the range of 140-160 °C | Comparison with isomers like 2,4-dichloro-5-fluorobenzoic acid (m.p. 144-146 °C)[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO | General solubility of benzoic acid derivatives |

| pKa | Expected to be lower than benzoic acid (4.2) due to the electron-withdrawing nature of the halogens | The acidity of ortho-halogen substituted benzoic acids is generally greater than benzoic acid.[2] |

Proposed Synthetic Pathways

Route 1: Ortho-Lithiation of 1,4-Dichloro-2-fluorobenzene

A viable approach involves the ortho-lithiation of a suitable starting material, followed by carboxylation. 1,4-Dichloro-2-fluorobenzene is a logical precursor.

Workflow Diagram:

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Protocol:

-

Ortho-Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The fluorine atom is a powerful ortho-directing group, and lithiation is expected to occur at the C3 position, which is ortho to the fluorine and flanked by the two chlorine atoms.[3] The reaction mixture is typically stirred at this low temperature for 1-2 hours.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice. The aryllithium intermediate will act as a nucleophile and attack the carbon dioxide.

-

Acidic Workup: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate to form the desired benzoic acid.

-

Purification: The crude product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Route 2: Sandmeyer Reaction from 2,5-Dichloro-3-fluoroaniline

Another plausible route is the Sandmeyer reaction, a classic method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4]

Workflow Diagram:

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Detailed Protocol:

-

Diazotization: Dissolve 2,5-dichloro-3-fluoroaniline in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The reaction will form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will be evolved, and the cyano group will be introduced onto the aromatic ring to form 2,5-dichloro-3-fluorobenzonitrile.

-

Hydrolysis: Isolate the crude benzonitrile and subject it to acidic hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated sulfuric acid, in water. The nitrile group will be hydrolyzed to a carboxylic acid.

-

Purification: After cooling, the product will precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then purified by recrystallization as described in Route 1.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

H-4: This proton is ortho to a chlorine atom and meta to another chlorine and a fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

H-6: This proton is ortho to a chlorine atom and meta to the carboxylic acid group and the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

The chemical shifts will be in the downfield region (likely between 7.5 and 8.0 ppm) due to the electron-withdrawing effects of the halogens and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon.

-

Carboxylic Carbon (C=O): Expected around 165-170 ppm.

-

Aromatic Carbons: The chemical shifts will be influenced by the attached substituents. The carbons attached to the halogens (C-2, C-3, and C-5) will show characteristic splitting patterns due to C-F coupling. The carbon attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Potential Applications

While specific applications of this compound are not widely reported, its structural motifs suggest its potential as a valuable intermediate in several areas:

-

Pharmaceuticals: As a halogenated benzoic acid, it can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern can influence the biological activity and pharmacokinetic properties of the resulting molecules. It could be explored in the development of anti-inflammatory, anti-cancer, or anti-microbial agents.[5]

-

Agrochemicals: Many herbicides and fungicides are derived from halogenated aromatic carboxylic acids.[6] The specific arrangement of the chloro and fluoro substituents in this compound could lead to the discovery of new crop protection agents with novel modes of action or improved efficacy.

-

Materials Science: This compound could be used as a monomer or a precursor for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. While a specific toxicology report is not available, data from similar compounds suggest that it may be an irritant to the skin, eyes, and respiratory system.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a halogenated aromatic carboxylic acid with potential as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. While detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from structurally related compounds. As research in this area progresses, the unique properties of this compound are likely to be exploited in the development of new and innovative chemical entities.

References

A comprehensive list of references will be compiled upon the finalization of this guide. The information presented herein is based on established chemical knowledge and data from publicly available scientific literature and chemical databases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thetestmag.com [thetestmag.com]

- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 6. benchchem.com [benchchem.com]

safety and handling of 2,5-Dichloro-3-fluorobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichloro-3-fluorobenzoic Acid

Foreword for the Modern Researcher

In the landscape of pharmaceutical research and synthetic chemistry, the introduction of novel halogenated benzoic acids is a frequent occurrence. These molecules, while serving as pivotal building blocks, demand a rigorous and proactive approach to safety. This guide is designed for the practicing scientist and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety. Our focus is this compound, a compound for which comprehensive data may be sparse, thus necessitating a safety paradigm built on the principles of chemical analogy and risk mitigation. This document serves as a self-validating system of protocols, grounded in authoritative data on analogous compounds, to ensure both personal safety and experimental integrity.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. All handling, storage, and emergency procedures are predicated on knowing the exact properties of the substance in use.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 501008-42-0 | [1] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |

| Molecular Weight | 209.00 g/mol | [2] |

| Appearance | White to off-white solid/powder (inferred) | [3][4] |

| Solubility | Expected to be insoluble in water | [5] |

Section 2: Hazard Analysis and GHS Classification

While specific toxicological data for this compound is not fully investigated, a robust hazard assessment can be constructed by examining structurally similar compounds, such as other dichlorofluorobenzoic acid isomers.[6] The GHS classifications below are based on data for these close analogs.

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |

Summary of Hazards:

-

Oral Toxicity: Ingestion of this compound can be harmful.[6][8] All measures must be taken to prevent accidental ingestion.

-

Skin and Eye Contact: As a carboxylic acid with halogen substituents, the compound is expected to be an irritant to the skin and eyes upon contact.[9][10] Prolonged contact may lead to more severe damage.

-

Inhalation: The compound is a solid, but fine dust or aerosols can be generated during handling. Inhalation of these particles may cause irritation to the respiratory tract.[9][10]

Section 3: A Proactive Framework for Safe Use: The Hierarchy of Controls

The most effective safety protocols are not merely a list of rules, but a systematic approach to risk reduction. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. Applying this to this compound ensures that risk is mitigated at every possible level.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, these are often not feasible as the specific molecule is required. However, one might consider if a less hazardous derivative or a solution-based form could be used instead of a powder.

-

Engineering Controls: This is the primary line of defense. All work with this solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[3][11] Ensure that a certified safety shower and eyewash station are immediately accessible.[3][12]

-

Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers and work areas.

-

Personal Protective Equipment (PPE): This is the final barrier between the researcher and the hazard. It is mandatory, not optional.

Section 4: Standard Operating Procedures for Handling

Required Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or equivalent standards.[9][12] If there is a splash risk, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[12] In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[3]

General Handling Protocols

-

Preparation: Designate a specific area within the fume hood for handling the compound.

-

Weighing: When weighing the solid, use a draft shield or conduct the weighing inside the fume hood to prevent dust from becoming airborne.

-

Transfers: Use spatulas and other appropriate tools to transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.

-

Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[9] Decontaminate the work surface and any equipment used.

Section 5: Storage and Incompatibility

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][9][13]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[12][13] Carboxylic acids can react exothermically with bases in a neutralization reaction.[5]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

The following diagram outlines the immediate steps to be taken following an exposure.

Caption: First aid decision workflow for chemical exposure.

-

In case of Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][7][9]

-

In case of Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[3][14] Remove all contaminated clothing while rinsing.[14][15]

-

In case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][14][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[14]

-

In case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water and seek immediate medical attention.[3]

Accidental Release and Spill Cleanup

A spill must be managed methodically to prevent exposure and environmental contamination.

Caption: Step-by-step workflow for solid chemical spill response.

Experimental Protocol: Solid Spill Cleanup

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Put on all required PPE, including gloves, goggles, and a lab coat.

-

Containment: Prevent the powder from spreading. Do not allow the chemical to enter drains or waterways.[3][6]

-

Cleanup: Carefully sweep or vacuum up the material.[3][13] Do not use methods that create dust. Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][12][13]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl).[7][12][13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][12][13]

Section 7: Waste Disposal

Chemical waste generators are legally and ethically responsible for ensuring proper disposal.

-

Classification: This material must be treated as hazardous chemical waste.[11]

-

Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[11]

-

Disposal: Disposal must be handled by a licensed chemical waste management company. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9][12] Do not dispose of this chemical down the drain.[3][12]

Section 8: Toxicological and Ecological Information

-

Toxicology: The toxicological properties of this compound have not been fully investigated.[6] The hazard classifications are based on the expected properties of an irritant solid and data from structurally similar chemicals.

Section 9: References

-

National Institute of Standards and Technology. (2015). Safety Data Sheet - p-Fluorobenzoic Acid. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16091238, 2,4-dichloro-3-fluorobenzoic acid. [Link]

-

ASHP. (n.d.). Personal Protective Equipment. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688138, 2,4-Dichloro-5-fluorobenzoic acid. [Link]

Sources

- 1. This compound | 501008-42-0 [chemicalbook.com]

- 2. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to 2,5-Dichloro-3-fluorobenzoic Acid: From Synthesis to Application

This guide provides a comprehensive technical overview of 2,5-dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. While not as extensively documented as some of its isomers, this compound represents a potentially valuable building block for researchers and professionals in drug discovery and fine chemical synthesis. This document delves into its history, synthetic pathways, chemical properties, and potential applications, offering a foundational understanding for its use in a laboratory and developmental setting.

Introduction and Physicochemical Properties

This compound, with the CAS number 501008-42-0, is a polysubstituted benzoic acid derivative. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring, in conjunction with the carboxylic acid functional group, imparts a unique electronic and steric profile to the molecule. This substitution pattern can significantly influence its reactivity, acidity, and interactions with biological targets, making it a compound of interest for medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [2] |

| CAS Number | 501008-42-0 | [1] |

| Appearance | White to off-white powder or crystalline solid | Typical for this class of compounds |

| Melting Point | Not widely reported; requires experimental determination | |

| Boiling Point | Not widely reported; requires experimental determination | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and chlorinated solvents | General property of similar benzoic acids |

Historical Context and Discovery

The history of this compound is not as clearly delineated as that of its more commercially prominent isomers, such as 2,4-dichloro-5-fluorobenzoic acid, which is a key intermediate in the synthesis of fluoroquinolone antibiotics.[3] The discovery and initial synthesis of less common isomers like the 2,5-dichloro-3-fluoro variant are often not standalone, landmark events but are instead documented within the broader context of exploring structure-activity relationships of halogenated aromatics.

The development of fluorinated and chlorinated benzoic acid derivatives has been historically driven by their utility as precursors in the agrochemical and pharmaceutical industries.[4] The introduction of halogen atoms can profoundly alter the biological activity of a molecule by affecting its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[5] It is therefore likely that this compound was first synthesized during systematic investigations into the effects of different halogen substitution patterns on the properties of benzoic acid derivatives.

Synthetic Methodologies

One potential synthetic pathway could start from a dichlorofluorobenzene precursor, followed by the introduction of the carboxylic acid group. For instance, a Friedel-Crafts acylation of a suitable dichlorofluorobenzene, followed by oxidation of the resulting ketone, is a common method for producing substituted benzoic acids. This is analogous to the synthesis of the 2,4-dichloro-5-fluoro isomer.